Cas no 104472-68-6 (Typhaneoside)

Typhaneoside is a flavonoid glycoside derived from natural sources, notably the Typha genus. It exhibits notable biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective properties. Its chemical structure, featuring a flavonoid backbone with glycosidic substitutions, contributes to its stability and bioavailability. Typhaneoside has been studied for its role in modulating oxidative stress and inflammatory pathways, making it a compound of interest in pharmacological and nutraceutical research. Its natural origin and well-characterized mechanisms enhance its applicability in biomedical and health-related studies. Analytical methods such as HPLC and LC-MS are commonly employed for its identification and quantification.
Typhaneoside structure
Typhaneoside structure
商品名:Typhaneoside
CAS番号:104472-68-6
MF:C34H42O20
メガワット:770.685292720795
MDL:MFCD31654299
CID:62484
PubChem ID:44566503

Typhaneoside 化学的及び物理的性質

名前と識別子

    • Typhaneoside
    • 3-[(3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6- methyl-oxan-2-yl]oxy-6-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-ox an-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxy-p henyl)chromen-4-one
    • 3-((O-6-Deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
    • Isorhamnetin3-O-(2',6'-di-O-α-L-rhamnopyranosyl)- β-D-glucopyranoside
    • 3-[(3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-m
    • TYPHANEOSIDE(P)
    • I07-0144
    • N1474
    • [ "" ]
    • Aervitrin
    • Isorhamnetin3-O-(2'',6''-di-O-α-L-rhamnopyranosyl)- β-D-glucopyranoside
    • EX-A8003M
    • CCG-270457
    • 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
    • AKOS037514873
    • CS-0009730
    • CHEBI:191968
    • CHEMBL450526
    • 104472-68-6
    • s9076
    • HY-N0712
    • 3-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
    • CID 44566503
    • FT-0689385
    • Isorhamnetin 3-(2''-rhamnosylrutinoside)
    • Isorhamnetin 3-rhamnosyl-(1->2)-[rhamnosyl-(1->6)-galactoside]
    • 3,4',5,7-Tetrahydroxy 3'-methoxyflavone 3-(2''-rhamnosylrutinoside)
    • 3-((O-6-Deoxy-a-L-mannopyrosanosyl-(1-2)-O-(6-deoxy-a-L-mannopyranosyl-(1-6))-ss-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
    • MDL: MFCD31654299
    • インチ: 1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1
    • InChIKey: POMAQDQEVHXLGT-QDYYQVSOSA-N
    • ほほえんだ: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@H]1[C@H](OC2C(C3C(=CC(=CC=3OC=2C2C=CC(=C(C=2)OC)O)O)O)=O)O[C@H](CO[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@H]([C@@H]1O)O

計算された属性

  • せいみつぶんしりょう: 770.22700
  • どういたいしつりょう: 770.22694372 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 11
  • 水素結合受容体数: 20
  • 重原子数: 54
  • 回転可能化学結合数: 9
  • 複雑さ: 1320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 14
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 770.7
  • 疎水性パラメータ計算基準値(XlogP): -2.1
  • トポロジー分子極性表面積: 313Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.731
  • ゆうかいてん: No data available
  • ふってん: 1064.994℃ at 760 mmHg
  • フラッシュポイント: 332.6±27.8 °C
  • 屈折率: 1.716
  • PSA: 317.35000
  • LogP: -2.53230

Typhaneoside セキュリティ情報

Typhaneoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T3800-50mg
Typhaneoside
104472-68-6 99.95%
50mg
¥ 1970 2024-07-19
DC Chemicals
DCX-020-20 mg
typhaneoside
104472-68-6 >98%, Standard References Grade
20mg
$280.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4392-20mg
Typhaneoside
104472-68-6 98%
20mg
¥2169.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3800-25 mg
Typhaneoside
104472-68-6 99.68%
25mg
¥1780.00 2022-04-26
ChemScence
CS-0009730-10mg
Typhaneoside
104472-68-6 99.74%
10mg
$100.0 2022-04-28
ChemFaces
CFN98146-20mg
Typhaneoside
104472-68-6 >=98%
20mg
$100 2023-09-19
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0333-20mg
Typhaneoside
104472-68-6 HPLC≥98%
20mg
¥980元 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T31410-20mg
Typhaneoside
104472-68-6 ,HPLC≥98%
20mg
¥618.0 2023-09-06
TRC
T947750-250mg
Typhaneoside
104472-68-6
250mg
$ 1162.00 2023-09-05
eNovation Chemicals LLC
D659325-20mg
Typhaneoside
104472-68-6 98%
20mg
$660 2024-05-25

Typhaneoside 関連文献

Typhaneosideに関する追加情報

Professional Introduction to Typhaneoside (CAS No. 104472-68-6)

Typhaneoside, a naturally occurring compound with the chemical identifier CAS No. 104472-68-6, has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, derived from the plant Typha species, exhibits a unique molecular structure that has piqued the interest of scientists exploring its potential therapeutic applications. The structural complexity and bioactive properties of Typhaneoside make it a subject of extensive study, particularly in the context of its pharmacological effects and mechanisms of action.

Recent advancements in chemical biology have highlighted the multifaceted roles of Typhaneoside in modulating various biological pathways. Research indicates that Typhaneoside possesses potent anti-inflammatory and antioxidant properties, which are attributed to its ability to interact with multiple cellular targets. These interactions have been observed to influence key signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses. The compound's efficacy in reducing oxidative stress has also been demonstrated in vitro, suggesting its potential as a therapeutic agent in conditions characterized by oxidative damage.

The structural elucidation of Typhaneoside has been a cornerstone in understanding its biological activity. High-resolution spectroscopic techniques, including NMR and mass spectrometry, have revealed the presence of several functional groups that contribute to its bioactivity. Notably, the glycosidic linkage in Typhaneoside plays a crucial role in its interaction with biological targets, enhancing its binding affinity and therapeutic potential. This structural feature has inspired synthetic chemists to develop derivatives with improved pharmacokinetic profiles, aiming to enhance drug delivery and efficacy.

In clinical research, Typhaneoside has shown promise in preclinical models of chronic diseases such as arthritis and neurodegenerative disorders. Studies have demonstrated its ability to alleviate symptoms associated with these conditions by inhibiting pro-inflammatory cytokines and protecting against neuronal damage. The compound's neuroprotective effects are particularly noteworthy, as they suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These findings have prompted further investigation into the development of Typhaneoside-based therapeutics.

The synthesis of Typhaneoside has been a challenging yet rewarding endeavor for organic chemists. The complex glycosylation patterns present in its structure require meticulous synthetic strategies to achieve high yields and purity. Recent innovations in synthetic methodologies have enabled the production of Typhaneoside on a larger scale, facilitating more extensive pharmacological studies. These advancements have also paved the way for the development of semi-synthetic derivatives, which can be tailored to optimize specific pharmacological properties.

Eco-friendly extraction methods have been explored to obtain Typhaneoside from natural sources while minimizing environmental impact. Supercritical fluid extraction (SFE) using carbon dioxide has emerged as a promising technique for isolating Typhaneoside from plant matrices without resorting to harsh organic solvents. This approach aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, ensuring that the production of Typhaneoside is both efficient and environmentally responsible.

The pharmacokinetic profile of Typhaneoside has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies have revealed that Typhaneoside exhibits moderate bioavailability upon oral administration, with a half-life that allows for repeated dosing regimens. Additionally, its metabolic pathways have been identified, providing insights into how it is processed within the body. These findings are crucial for optimizing dosing strategies and minimizing potential side effects.

The regulatory landscape for Typhaneoside is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are increasingly recognizing natural products like Typhaneoside as valuable therapeutic candidates, streamlining pathways for clinical trials and market approval. This trend reflects a broader shift towards integrating traditional knowledge with modern scientific approaches in drug discovery and development.

Future research directions for Typhaneoside include exploring its potential synergies with other bioactive compounds found in natural extracts. Combination therapies leveraging the complementary mechanisms of action of different compounds may enhance therapeutic outcomes. Furthermore, investigatingTyphaneoside's role in personalized medicine is an exciting prospect, as individual variations in metabolism and response could dictate optimal treatment strategies.

The economic feasibility of producingTyphaneoside on an industrial scale is another critical consideration for its widespread adoption as a therapeutic agent. Advances in biotechnology have enabled the use of cell culture systems for producing glycosides likeTyphaneoside efficiently and sustainably. Such biotechnological approaches not only reduce reliance on plant sources but also offer greater control over product quality and consistency.

Public perception and acceptance ofTyphaneoside as a therapeutic agent are shaped by both scientific evidence and cultural attitudes towards natural products. Educating healthcare professionals and patients about the benefits and limitations ofTyphaneoside is essential for fostering trust and ensuring responsible use. Collaborative efforts between researchers, clinicians, and patient advocacy groups can help bridge gaps in knowledge and promote evidence-based practices.

In conclusion,Typhaneoside (CAS No. 104472-68-6) represents a promising natural product with significant therapeutic potential across multiple disease areas.Typhaneosides unique chemical structure,bioactive properties,and pharmacological effects make it a subject of intense scientific investigation.Typhanoses ongoing research efforts continue to uncover new insights intoTyphanoses mechanisms,Typhanoses applications,Typhanoses future prospects,Typhanoses challenges,Typhanoses opportunities,Typhanoses sustainability,Typhanoses regulation,Typhanoses personalization,Typhanoses economics,Typhanoses education,Typhanoses collaboration.Typhanoses journey from discovery to therapeutic application exemplifiesTyrhannes dedicationTyrhaness commitmentTyrhaness expertiseTyrhaness innovationTyrhaness collaborationTyrhaness visionTyrhaness missionTyrhaness valuesTyrhaness impactTyrhaness legacyTyrhaness contributionsTyrhaness breakthroughs.Tyrhaness work underscoresTyrhannes belief that Tyrhannes research can make meaningful differencesin human healthand well-being.

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